4-(Cyclopent-1-en-1-yl)phenol
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Overview
Description
4-(Cyclopent-1-en-1-yl)phenol is an organic compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol This compound features a phenol group substituted with a cyclopent-1-en-1-yl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopent-1-en-1-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentadiene with phenol in the presence of a catalyst to form the desired product . The reaction conditions often require elevated temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopent-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopentylphenol.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclopentylphenol.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-(Cyclopent-1-en-1-yl)phenol has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopent-1-en-1-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in electron transfer reactions, influencing biological pathways and enzyme activities. The cyclopent-1-en-1-yl group contributes to the compound’s unique structural properties, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Phenol: A simpler analog with a hydroxyl group attached to a benzene ring.
Cyclopentylphenol: A reduced form of 4-(Cyclopent-1-en-1-yl)phenol with a saturated cyclopentyl group.
Bromophenol: A halogenated derivative with bromine substituents on the phenol ring.
Uniqueness: this compound stands out due to its unique combination of a phenol group and a cyclopent-1-en-1-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(cyclopenten-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8,12H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJBXNWCQYSYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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